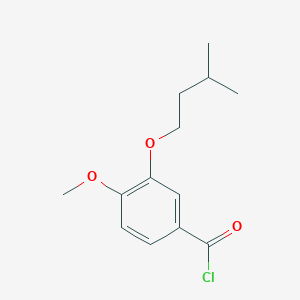
4-Methoxy-3-iso-pentoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-iso-pentoxybenzoyl chloride is an organic compound with the molecular formula C({13})H({17})ClO(_{3}). It is a derivative of benzoyl chloride, featuring methoxy and iso-pentoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-iso-pentoxybenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and iso-pentanol.
Esterification: 4-Methoxybenzoic acid is esterified with iso-pentanol in the presence of a strong acid catalyst like sulfuric acid to form 4-methoxy-3-iso-pentoxybenzoate.
Chlorination: The ester is then treated with thionyl chloride (SOCl({2})) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-methoxybenzoic acid and iso-pentanol are esterified in industrial reactors.
Continuous Chlorination: The ester is continuously fed into a chlorination reactor where it reacts with thionyl chloride under controlled conditions to produce the desired benzoyl chloride derivative.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-iso-pentoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxy-3-iso-pentoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-Methoxy-3-iso-pentoxybenzoic acid.
Reduction: 4-Methoxy-3-iso-pentoxybenzyl alcohol.
Scientific Research Applications
4-Methoxy-3-iso-pentoxybenzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme interactions and protein labeling.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-iso-pentoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the 4-methoxy-3-iso-pentoxybenzoyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Lacks the iso-pentoxy group, making it less sterically hindered.
3,4-Dimethoxybenzoyl chloride: Contains two methoxy groups, altering its electronic properties.
4-Ethoxybenzoyl chloride: Features an ethoxy group instead of iso-pentoxy, affecting its reactivity and solubility.
Uniqueness
4-Methoxy-3-iso-pentoxybenzoyl chloride is unique due to the presence of both methoxy and iso-pentoxy groups, which influence its steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic compounds.
Properties
IUPAC Name |
4-methoxy-3-(3-methylbutoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)6-7-17-12-8-10(13(14)15)4-5-11(12)16-3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHUHDYHGUYWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














